Caramel - 1343-75-5

Caramel

Catalog Number: EVT-1512771
CAS Number: 1343-75-5
Molecular Formula: C10H9BrFe 10*
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Caramel is derived from natural sugars found in various plants. The most common source is sugar cane or sugar beet. During the caramelization process, these sugars are heated to high temperatures (typically between 160°C to 180°C), leading to the formation of new compounds through both thermal decomposition and the Maillard reaction when proteins are present .

Classification

Caramel can be classified into several types based on its production method:

  • Plain Caramel: Produced without the addition of acids or alkalis.
  • Ammonia Caramel: Made in the presence of ammonium compounds.
  • Sulfite Ammonia Caramel: Involves both sulfite and ammonium compounds.
  • Caustic Sulfite Caramel: Produced using sulfite without ammonium .
Synthesis Analysis

Methods

The synthesis of caramel involves several methods, primarily focusing on the controlled heating of carbohydrate sources. Key methods include:

  1. Dry Heating: Sugars are heated until they melt and begin to caramelize.
  2. Wet Heating: Water is added to sugar before heating, allowing for more controlled caramelization.
  3. Addition of Acids or Bases: The introduction of acids (like citric acid) or bases (like sodium bicarbonate) can influence the flavor and color of the final product.

Technical Details

The Maillard reaction plays a significant role in caramel synthesis, particularly when proteins are present. This reaction occurs between reducing sugars and amino acids, leading to complex flavor profiles. The process typically requires precise temperature control and timing to achieve the desired color and flavor without burning .

Molecular Structure Analysis

Structure

  • 4-Methylimidazole: A compound that can form during caramelization and is often monitored due to its potential health effects.
  • Furfurals: Compounds that contribute to the aroma and flavor.

Data

The molecular weight of 4-methylimidazole is approximately 82.1 g/mol, while other components vary widely in structure and mass depending on their formation conditions .

Chemical Reactions Analysis

Reactions

Caramelization involves several chemical reactions:

  1. Dehydration: Loss of water molecules from sugar molecules as they heat up.
  2. Polymerization: Formation of larger molecules from smaller sugar units.
  3. Formation of Flavor Compounds: Various volatile compounds are generated that impart distinctive flavors.

Technical Details

The reactions can be influenced by factors such as temperature, pH, and the presence of other ingredients (like acids or bases). For example, higher temperatures accelerate caramelization but may lead to undesirable burnt flavors if not carefully managed .

Mechanism of Action

Process

The mechanism behind caramel formation involves several steps:

  1. Heating: Sugars are heated until they melt.
  2. Decomposition: At high temperatures, sugars decompose into simpler molecules.
  3. Recombination: These simpler molecules then recombine to form complex structures that give rise to color and flavor.

Data

The temperature range for optimal caramelization is generally between 160°C to 180°C. At these temperatures, sugars begin to break down effectively while avoiding excessive burning .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Varies from light amber to dark brown depending on cooking time.
  • Taste: Sweet with complex flavors ranging from nutty to bitter.

Chemical Properties

Relevant data indicate that different types of caramel exhibit varying levels of sweetness and bitterness based on their production methods .

Applications

Scientific Uses

Caramel has numerous applications beyond culinary uses:

  • Food Coloring Agent: Used extensively in beverages (like colas) and sauces for coloring.
  • Flavor Enhancer: Provides depth to various food products due to its complex flavor profile.
  • Research Applications: Studied for its potential health impacts due to by-products like 4-methylimidazole.

Properties

CAS Number

1343-75-5

Product Name

Caramel

Molecular Formula

C10H9BrFe 10*

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